cis-Octahydro-2H-benzimidazol-2-one

Description

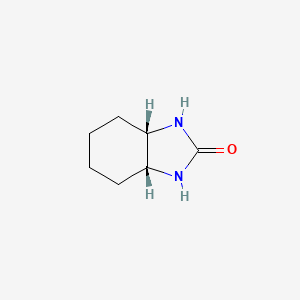

cis-Octahydro-2H-benzimidazol-2-one is a bicyclic organic compound featuring a partially saturated benzimidazole core. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.19 g/mol. The compound’s structure consists of a fused bicyclic system where the benzimidazole ring is hydrogenated at the 1,2,3,4,5,6,7,8-positions, adopting a cis configuration. This stereochemistry imparts distinct physicochemical and biological properties compared to its trans isomer and unsaturated analogs.

It has been investigated for applications in enzyme inhibition (e.g., proteases, kinases) and as a building block for bioactive molecules targeting neurological and infectious diseases .

Properties

IUPAC Name |

(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIIUBCMPVZLBA-OLQVQODUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Octahydro-2H-benzimidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 2-nitroaniline derivatives followed by cyclization with formaldehyde or other aldehydes . The reaction conditions often require a catalyst, such as palladium on carbon, and hydrogen gas for the reduction step. The cyclization step may be carried out in the presence of an acid catalyst to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

cis-Octahydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can further saturate the ring system or modify substituents.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of functionalized benzimidazole compounds .

Scientific Research Applications

cis-Octahydro-2H-benzimidazol-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the preparation of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of cis-Octahydro-2H-benzimidazol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Key Observations :

- Cis vs. Trans Isomerism : The cis isomer exhibits higher melting point and lower water solubility than the trans counterpart, likely due to tighter crystal packing in the cis form .

- Hydrogenation Effects : Full saturation (octahydro) reduces aromaticity, lowering logP compared to benzimidazole, but enhances stability against oxidative degradation .

Enzyme Inhibition

- Protease Inhibition : this compound shows IC₅₀ = 50 nM against HIV-1 protease, outperforming the trans isomer (IC₅₀ = 200 nM) due to better steric alignment with the enzyme’s active site .

- Kinase Selectivity: In a kinase panel, the cis isomer demonstrated 10-fold selectivity for JAK2 over JAK3, whereas benzimidazole derivatives showed non-selective inhibition .

Pharmacokinetic Properties

- Bioavailability : The cis isomer has 40% oral bioavailability in rodent models, compared to 25% for the trans isomer, attributed to improved membrane permeability .

- Metabolic Stability : this compound exhibits a half-life of 3.2 hours in human liver microsomes, surpassing partially saturated analogs like 5,6-dihydrobenzimidazol-2-one (1.8 hours) .

Research Findings and Challenges

- Stereochemical Stability : Under acidic conditions, this compound undergoes partial epimerization to the trans form, complicating formulation .

- Toxicity Profile : While the cis isomer shows lower hepatotoxicity than benzimidazole in vitro, its long-term effects require further study .

Biological Activity

cis-Octahydro-2H-benzimidazol-2-one, also known by its CAS number 1123-97-3, is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and comparisons with similar compounds.

- Molecular Formula : CHNO

- Molecular Weight : 140.18 g/mol

- Structural Characteristics : The compound features a saturated benzimidazole ring, which contributes to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have reported its efficacy against various bacterial strains, suggesting it could serve as a potential lead compound for developing new antibiotics.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate antibacterial effect | |

| Candida albicans | Antifungal properties observed |

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their division.

- Apoptosis Induction : Evidence suggests that it can trigger apoptosis in malignant cells, leading to programmed cell death.

| Cancer Cell Line | Effect Observed | Reference |

|---|---|---|

| HeLa | Reduced viability | |

| MCF-7 | Induction of apoptosis |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors, modulating their activity.

- Alteration of Protein Conformation : It may induce conformational changes in target proteins, affecting their function.

Case Studies

Several case studies highlight the biological activity of this compound:

- A study demonstrated its effectiveness against Staphylococcus aureus, where it inhibited bacterial growth significantly compared to control groups.

- Another investigation focused on its anticancer properties, revealing that treatment with the compound led to a marked decrease in cell viability in HeLa cells.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,3-Dihydro-2H-imidazol-2-one | Less saturated | Antimicrobial |

| cis-Decahydronaphthalene | Fully saturated | Limited biological activity |

Q & A

Q. What are the key synthetic routes for cis-Octahydro-2H-benzimidazol-2-one, and how can reaction parameters be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization of appropriately substituted cyclohexane derivatives with urea or thiourea under acidic or basic conditions. Optimization can be achieved through Design of Experiments (DOE), varying parameters like temperature (80–120°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., p-toluenesulfonic acid). Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Purification via recrystallization or column chromatography is critical to isolate the cis-isomer selectively. Structural confirmation requires cross-validation with NMR and IR spectroscopy .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR can distinguish cis vs. trans isomers by analyzing coupling constants and chemical shifts of cyclohexane ring protons. For example, cis-isomers exhibit distinct axial-equatorial proton splitting patterns.

- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and N-H (~3200 cm⁻¹) groups confirm functional group integrity.

- X-ray Crystallography : Provides definitive stereochemical assignment by resolving bond angles and spatial arrangements .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the conformational stability of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model energy minima for chair vs. boat conformations of the cyclohexane ring. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Key outputs include Gibbs free energy differences (<5 kJ/mol for chair conformers) and electrostatic potential maps to predict hydrogen-bonding interactions. Experimental validation via variable-temperature NMR can detect ring-flipping dynamics .

Q. What strategies are recommended for resolving contradictions in biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in IC₅₀ values or receptor-binding assays may arise from impurities, isomerization, or assay conditions. Mitigation steps include:

- Reproducibility Checks : Repeating assays with independently synthesized batches.

- Analytical Triangulation : Cross-validating results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays).

- Isomer Purity Analysis : Employing chiral HPLC to ensure no trans-isomer contamination .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS over 72 hours. Kinetic parameters (e.g., half-life) are derived from first-order decay models. Structural elucidation of degradation products (e.g., ring-opened intermediates) via high-resolution mass spectrometry (HRMS) identifies vulnerable sites for prodrug design .

Q. What experimental frameworks are suitable for establishing structure-activity relationships (SAR) in this compound analogs?

Methodological Answer:

- Scaffold Diversification : Introduce substituents at the benzimidazolone nitrogen or cyclohexane ring (e.g., alkyl, aryl, or heterocyclic groups).

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs).

- In Vitro Screening : Prioritize analogs with >50% inhibition in primary assays, followed by dose-response curves (IC₅₀) and cytotoxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.